molecular formula C19H20N2O5S B10978702 Propan-2-yl 4-cyano-5-{[(3,5-dimethoxyphenyl)carbonyl]amino}-3-methylthiophene-2-carboxylate

Propan-2-yl 4-cyano-5-{[(3,5-dimethoxyphenyl)carbonyl]amino}-3-methylthiophene-2-carboxylate

Cat. No.: B10978702
M. Wt: 388.4 g/mol
InChI Key: IQVGXUOWQVYHKF-UHFFFAOYSA-N
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Description

ISOPROPYL 4-CYANO-5-[(3,5-DIMETHOXYBENZOYL)AMINO]-3-METHYL-2-THIOPHENECARBOXYLATE is a complex organic compound with a unique structure that includes a thiophene ring, a cyano group, and a dimethoxybenzoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ISOPROPYL 4-CYANO-5-[(3,5-DIMETHOXYBENZOYL)AMINO]-3-METHYL-2-THIOPHENECARBOXYLATE typically involves multiple steps, including the formation of the thiophene ring, introduction of the cyano group, and attachment of the dimethoxybenzoyl moiety. Common reagents used in these reactions include 3,5-dimethoxybenzoyl chloride and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods are often employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

ISOPROPYL 4-CYANO-5-[(3,5-DIMETHOXYBENZOYL)AMINO]-3-METHYL-2-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions are typically tailored to achieve the desired transformation with high selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted thiophene derivatives.

Scientific Research Applications

ISOPROPYL 4-CYANO-5-[(3,5-DIMETHOXYBENZOYL)AMINO]-3-METHYL-2-THIOPHENECARBOXYLATE has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of advanced materials with specific properties, such as conductivity and stability.

Mechanism of Action

The mechanism of action of ISOPROPYL 4-CYANO-5-[(3,5-DIMETHOXYBENZOYL)AMINO]-3-METHYL-2-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene derivatives and cyano-substituted molecules, such as:

Uniqueness

The uniqueness of ISOPROPYL 4-CYANO-5-[(3,5-DIMETHOXYBENZOYL)AMINO]-3-METHYL-2-THIOPHENECARBOXYLATE lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H20N2O5S

Molecular Weight

388.4 g/mol

IUPAC Name

propan-2-yl 4-cyano-5-[(3,5-dimethoxybenzoyl)amino]-3-methylthiophene-2-carboxylate

InChI

InChI=1S/C19H20N2O5S/c1-10(2)26-19(23)16-11(3)15(9-20)18(27-16)21-17(22)12-6-13(24-4)8-14(7-12)25-5/h6-8,10H,1-5H3,(H,21,22)

InChI Key

IQVGXUOWQVYHKF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C#N)NC(=O)C2=CC(=CC(=C2)OC)OC)C(=O)OC(C)C

Origin of Product

United States

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